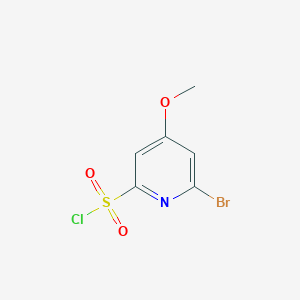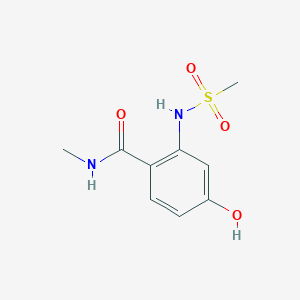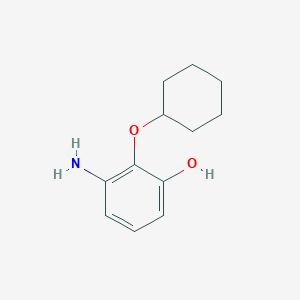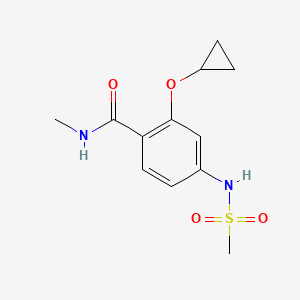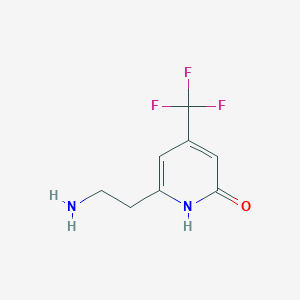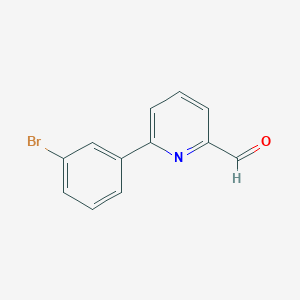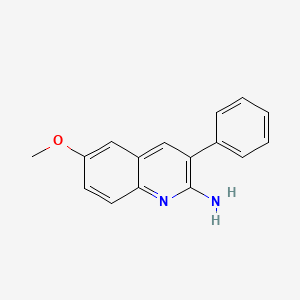
2-Amino-6-methoxy-3-phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methoxy-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with an amino group at position 2, a methoxy group at position 6, and a phenyl group at position 3. Its unique structure makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methoxy-3-phenylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of an aromatic aldehyde with an amino ketone in the presence of an acid catalyst. Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and an oxidizing agent in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often employs optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of microwave irradiation and ultrasound-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-methoxy-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
2-Amino-6-methoxy-3-phenylquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxy-3-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may bind to DNA gyrase or topoisomerase, leading to the inhibition of bacterial DNA replication. The compound’s effects are mediated through its ability to form stable complexes with these targets, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Aminoquinoline: Lacks the methoxy and phenyl groups.
6-Methoxyquinoline: Lacks the amino and phenyl groups.
3-Phenylquinoline: Lacks the amino and methoxy groups.
Uniqueness: 2-Amino-6-methoxy-3-phenylquinoline is unique due to the presence of all three substituents (amino, methoxy, and phenyl groups) on the quinoline core. This combination of functional groups enhances its biological activity and makes it a versatile scaffold for drug design .
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
6-methoxy-3-phenylquinolin-2-amine |
InChI |
InChI=1S/C16H14N2O/c1-19-13-7-8-15-12(9-13)10-14(16(17)18-15)11-5-3-2-4-6-11/h2-10H,1H3,(H2,17,18) |
InChI Key |
HSTDMEBURMDVIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


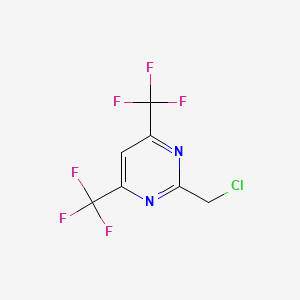
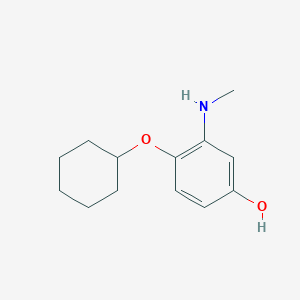
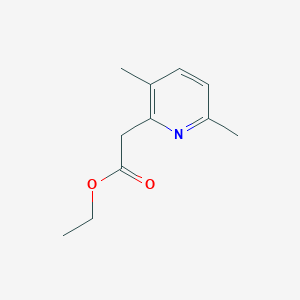
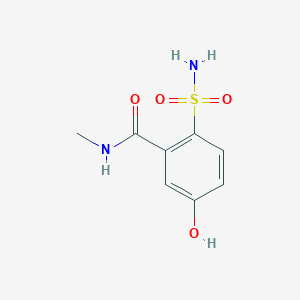
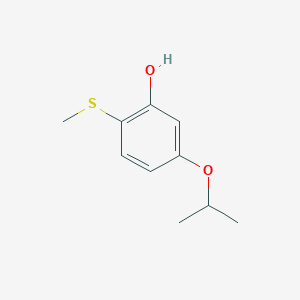
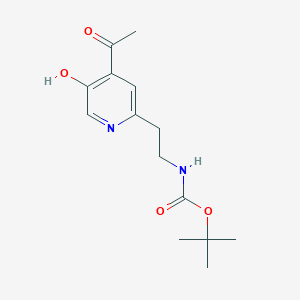
![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
